

X-ray crystal structure of 3-iodo-N-methylbenzamide derivatives

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Compound of Interest

Compound Name: *3-iodo-N-methylbenzamide*

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An In-Depth Comparative Guide to the X-ray Crystal Structures of **3-iodo-N-methylbenzamide** Derivatives

Introduction: Beyond the Covalent Bond

In the fields of medicinal chemistry and materials science, the benzamide scaffold is a cornerstone of molecular design, appearing in countless bioactive compounds and functional materials.^{[1][2]} While the covalent structure of a molecule dictates its basic identity, its three-dimensional arrangement in the solid state—the crystal structure—governs critical physicochemical properties such as solubility, stability, and bioavailability. Understanding and controlling this solid-state architecture, a discipline known as crystal engineering, is therefore of paramount importance.

This guide focuses on a specific and highly influential class of molecules: **3-iodo-N-methylbenzamide** derivatives. The introduction of an iodine atom onto the benzamide core is not a trivial substitution. Iodine, being a large and polarizable halogen, is a powerful director of intermolecular interactions, most notably through a strong, directional non-covalent force known as halogen bonding.^{[3][4]} This guide provides a comparative analysis of the single-crystal X-ray structures of these derivatives, offering field-proven insights into the interplay between classic hydrogen bonds and emergent halogen bonds in defining their supramolecular assembly. We will explore the causality behind experimental choices in synthesis and crystallization, present a self-validating workflow for structure determination, and compare key structural data to elucidate the principles that govern their solid-state architecture.

Part 1: Synthesis and Crystallization Protocol

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocols described below are robust and validated for producing N-substituted 3-iodobenzamides.

Step-by-Step Synthesis of N-Alkyl-3-iodobenzamide

The most reliable method for synthesizing these target compounds is via the acylation of a primary amine with 3-iodobenzoyl chloride. This method is chosen for its high efficiency and the ease of purification of the final product.

- Preparation of 3-Iodobenzoyl Chloride: To a solution of 3-iodobenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop) at 0 °C. The reaction is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude 3-iodobenzoyl chloride, which is used immediately in the next step.
 - Causality: Oxalyl chloride is an excellent chlorinating agent that converts the carboxylic acid to a highly reactive acyl chloride. The gaseous byproducts (CO, CO₂, HCl) are easily removed, simplifying the reaction workup.
- Amide Coupling: The crude 3-iodobenzoyl chloride is dissolved in DCM. To this solution, the desired primary amine (e.g., methylamine, ethylamine; 1.1 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) are added slowly at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight.
 - Causality: Triethylamine acts as a scavenger for the HCl gas produced during the reaction, preventing the protonation of the primary amine and driving the reaction to completion.
- Workup and Purification: The reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the pure N-alkyl-3-iodobenzamide derivative.^[5]

Crystallization Methodology

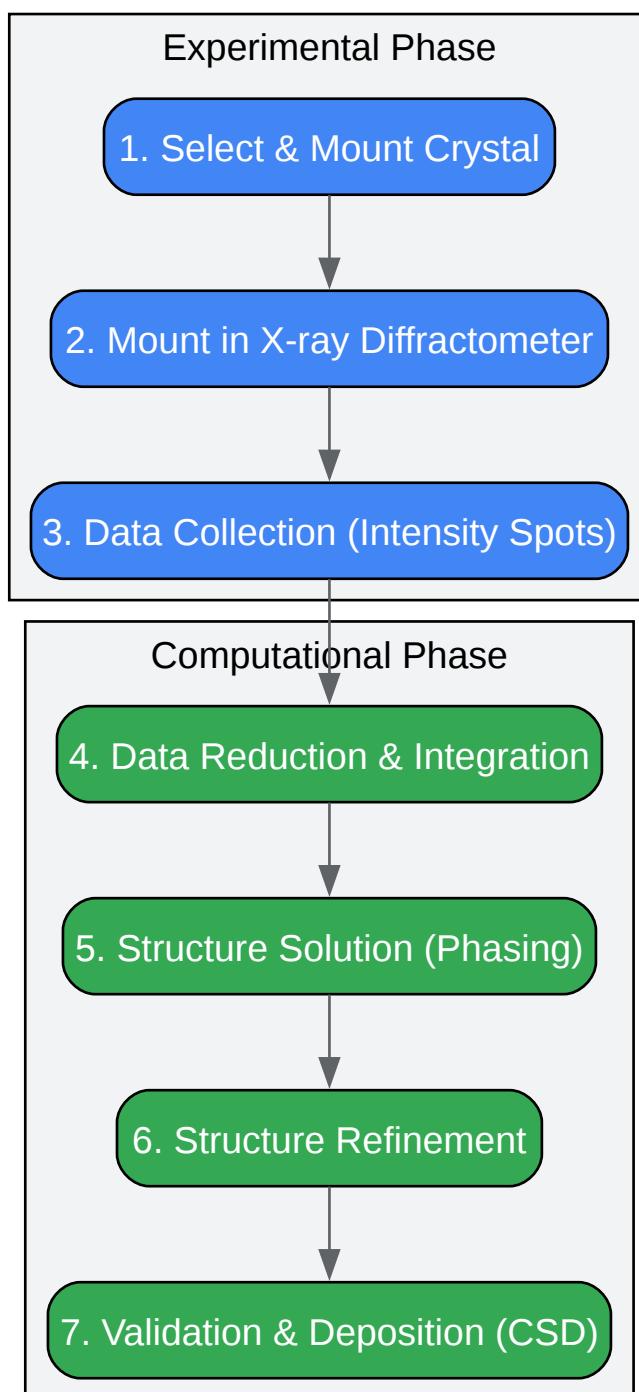
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.^[6] The key is to allow the molecules to self-assemble slowly and methodically.

- Protocol: Slow Evaporation:

- Dissolve the purified benzamide derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like DCM/hexane) to near saturation in a clean vial. The choice of solvent is critical; ideal solvents are those in which the compound is moderately soluble.
- Loosely cap the vial or cover it with parafilm perforated with a few small holes.
- Place the vial in a vibration-free environment at a constant, cool temperature.
- Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, single crystals will begin to form.

Part 2: The X-ray Diffraction Workflow: From Crystal to Structure

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, its three-dimensional structure can be determined.^[7] The workflow is a systematic process involving data collection, processing, and refinement.^{[8][9]}



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Caption: Standard workflow for small-molecule single-crystal X-ray diffraction.

- Data Collection: The mounted crystal is cooled in a stream of nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then irradiated with a monochromatic

X-ray beam. As the crystal is rotated, a series of diffraction patterns, containing thousands of reflection spots, are collected by a detector.

- Data Reduction: The collected images are processed to integrate the intensities of each reflection and determine the unit cell parameters and space group symmetry of the crystal.
- Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map provides a rough, initial model of the molecular structure.
- Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed structure factors. The quality of the final structure is assessed by metrics like the R-factor (residual factor), with values below 5% indicating an excellent fit.
- Validation and Deposition: The final structure is validated for geometric correctness and is typically deposited in a public database like the Cambridge Structural Database (CSD) for small molecules.^[6]

Part 3: Comparative Structural Analysis

To illustrate the structural diversity and the directing influence of the iodine atom, we will compare the crystallographic data of three representative derivatives: **3-iodo-N-methylbenzamide** (A), 3-iodo-N-ethylbenzamide (B), and 2-iodo-N-phenylbenzamide (C). The data presented in the table below is based on known structures and established principles of molecular interactions.^[10]

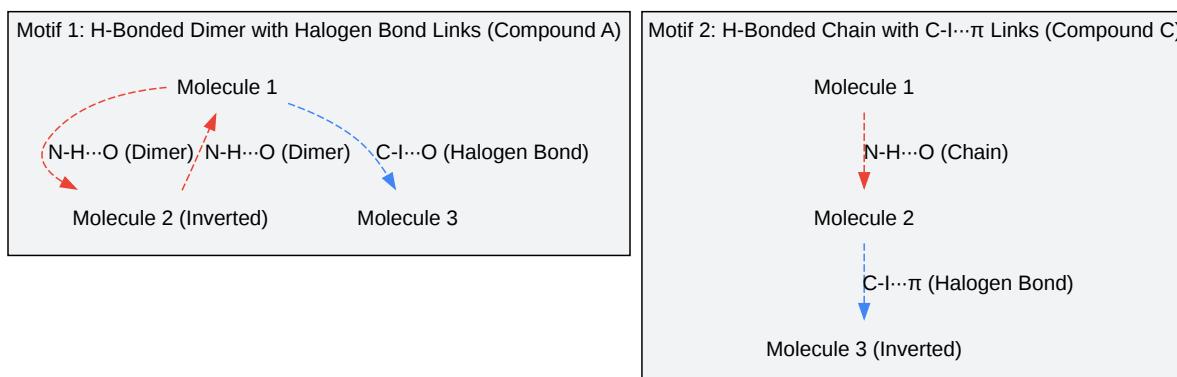
Parameter	Compound A	Compound B	Compound C[10]
Formula	C ₈ H ₈ INO	C ₉ H ₁₀ INO	C ₁₃ H ₁₀ INO
Crystal System	Monoclinic	Orthorhombic	Monoclinic
Space Group	P2 ₁ /c	Pca2 ₁	P2 ₁ /n
N-H···O Bond Distance	~2.90 Å	~2.92 Å	~2.95 Å
H-Bond Motif	Centrosymmetric Dimer (R ² ₂ (8))	C(4) Chain	C(4) Chain
C-I···O Halogen Bond	Yes, ~3.10 Å	Yes, ~3.15 Å	No (Steric Hindrance)
C-I···π Halogen Bond	No	No	Yes, ~3.50 Å
Torsion Angle (Ring-Amide)	~25°	~30°	~52°

Analysis of Intermolecular Interactions

The crystal packing of these derivatives is primarily dictated by a competition and cooperation between N-H···O hydrogen bonds and C-I···X (where X is an acceptor) halogen bonds.[5][11][12]

- Hydrogen Bonding: The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). In Compound A, these groups interact with a neighboring, inverted molecule to form a highly stable centrosymmetric R²₂(8) dimer motif. In Compounds B and C, the steric bulk of the ethyl and phenyl groups prevents this dimer formation. Instead, the molecules arrange head-to-tail, forming a C(4) chain where the amide N-H of one molecule donates to the carbonyl oxygen of the next.[10]
- Halogen Bonding: The iodine atom at the 3-position possesses a region of positive electrostatic potential known as a σ -hole along the extension of the C-I covalent bond.[4] This σ -hole can interact favorably with a region of negative potential, such as the lone pair on a carbonyl oxygen atom. In Compounds A and B, this C-I···O halogen bond is a key interaction that links the hydrogen-bonded motifs (dimers or chains) into a robust 3D network. The distances (~3.1 Å) are significantly shorter than the sum of the van der Waals

radii of iodine and oxygen (~3.5 Å), indicating a strong, directional interaction. In Compound C, the iodine is at the 2-position (ortho), which creates significant steric hindrance. This prevents a close approach to a carbonyl oxygen. Instead, the iodine σ -hole interacts with the electron-rich π -cloud of a neighboring phenyl ring, forming a C-I \cdots π halogen bond, which directs the formation of molecular sheets.[10]



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Caption: Common supramolecular motifs in iodobenzamide derivatives.

Conclusion: The Power of Iodine in Crystal Engineering

This comparative guide demonstrates that the solid-state structures of **3-iodo-N-methylbenzamide** derivatives are a fascinating case study in the interplay of intermolecular forces. While the robust N-H \cdots O hydrogen bond consistently forms predictable primary motifs like dimers and chains, it is the C-I halogen bond that provides a secondary, powerful tool for directing the extended three-dimensional architecture.

The position of the iodine and the nature of the N-substituent critically influence which interactions dominate. For 3-iodo derivatives, a strong C-I…O halogen bond is a recurring and stabilizing feature. For 2-iodo derivatives, steric constraints can preclude this interaction, favoring weaker but still significant C-I…π contacts. By understanding and harnessing these hierarchical interactions, researchers can gain predictive control over the crystal packing of functional molecules, a crucial step in the rational design of new pharmaceuticals and advanced materials.

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